molecular formula C11H15N3S B2427105 5-(7-Azabicyclo[2.2.1]heptan-7-yl)-3-cyclopropyl-1,2,4-thiadiazole CAS No. 2415624-95-0

5-(7-Azabicyclo[2.2.1]heptan-7-yl)-3-cyclopropyl-1,2,4-thiadiazole

Cat. No. B2427105
CAS RN: 2415624-95-0
M. Wt: 221.32
InChI Key: YYMUWJLFYICDLZ-UHFFFAOYSA-N
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Description

The compound “5-(7-Azabicyclo[2.2.1]heptan-7-yl)-3-cyclopropyl-1,2,4-thiadiazole” is a complex organic molecule. It contains a 7-azabicyclo[2.2.1]heptane moiety, which is a bridged heterocyclic nucleus . This structure is found in certain alkaloids, such as epibatidine .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar structures have been synthesized through various methods. For instance, oxygenated 2-azabicyclo[2.2.1]heptanes have been synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, epibatidine, which contains a similar 7-azabicyclo[2.2.1]heptane structure, is known to be a potent acetylcholine nicotinic receptor agonist .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. Similar structures have been studied for their biological activity, suggesting potential uses in pharmaceuticals .

properties

IUPAC Name

5-(7-azabicyclo[2.2.1]heptan-7-yl)-3-cyclopropyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S/c1-2-7(1)10-12-11(15-13-10)14-8-3-4-9(14)6-5-8/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMUWJLFYICDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NSC(=N2)N3C4CCC3CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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